Bienvenue dans la boutique en ligne BenchChem!

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid

Medicinal chemistry Structure-activity relationship Fragment-based drug design

This heterocyclic building block combines a 5-phenylisoxazole-3-carbonyl moiety with an indoline-3-carboxylic acid scaffold (MW 334.3 g/mol, XLogP3 2.7). The 2,3-dihydro ring saturation introduces a chiral C-3 center, enabling stereochemical SAR exploration impossible with aromatic indole analogs. The 3-carbonyl connectivity provides IP-differentiated space from patented 4-carbonyl-IMPDH inhibitors. Supplied at ≥95% purity with certificate of analysis, it is ideal for fragment-growing campaigns and xanthine oxidase inhibitor lead optimization. Immediate commercial availability eliminates custom synthesis delays.

Molecular Formula C19H14N2O4
Molecular Weight 334.331
CAS No. 1830125-03-5
Cat. No. B2695620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
CAS1830125-03-5
Molecular FormulaC19H14N2O4
Molecular Weight334.331
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C19H14N2O4/c22-18(15-10-17(25-20-15)12-6-2-1-3-7-12)21-11-14(19(23)24)13-8-4-5-9-16(13)21/h1-10,14H,11H2,(H,23,24)
InChIKeyDTRJKRSGVGIZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic Acid: Procuring a Defined Indoline-Isoxazole Hybrid for Structure-Activity Studies


1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid (CAS 1830125-03-5) is a heterocyclic building block combining a 5-phenylisoxazole moiety linked via a carbonyl bridge to an indoline-3-carboxylic acid scaffold [1]. The compound has a molecular weight of 334.3 g·mol⁻¹, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 83.6 Ų [2]. It is commercially available at 95% purity from the Enamine screening library (catalog EN300-6504343) and distributed through Sigma-Aldrich . The 2,3-dihydro-1H-indole (indoline) core distinguishes it from fully aromatic indole analogs, introducing a stereogenic center at C-3 and altering both conformational flexibility and hydrogen-bonding geometry relative to in-class alternatives.

Why 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic Acid Cannot Be Replaced by In-Class Isoxazole-Indole Analogs


Generic substitution within the isoxazole-indole hybrid class fails because three structural determinants of this compound—the indoline C-3 carboxylic acid position, the 2,3-dihydro ring saturation, and the isoxazole-3-carbonyl (rather than isoxazole-4-carbonyl) connectivity—collectively control pharmacophoric geometry, hydrogen-bond donor/acceptor topology, and conformational sampling in ways that positional isomers and aromatic indole analogs do not recapitulate [1]. The 3-carboxylic acid isomer places the carboxylate in a distinct spatial orientation relative to the isoxazole ring compared with the 2-carboxylic acid isomer (CAS 2248645-09-0), altering both electrostatic potential surfaces and putative target-binding poses. Furthermore, literature on the broader 5-phenylisoxazole-3-carboxylic acid class demonstrates that subtle substituent changes on the phenyl ring (e.g., cyano vs. nitro) can shift xanthine oxidase IC₅₀ values by >10-fold, underscoring that even minor structural perturbations produce non-linear potency effects in this scaffold family .

Quantitative Differential Evidence: 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic Acid Versus Closest Analogs


Positional Isomerism: Indoline-3-carboxylic Acid vs. Indoline-2-carboxylic Acid Determines Drug-Likeness and Target Recognition Topology

The target compound bears the carboxylic acid at the indoline C-3 position, whereas the closest commercially available isomer (CAS 2248645-09-0) places it at C-2. This positional difference alters computed hydrogen-bond donor (HBD) and acceptor (HBA) counts, rotatable bond geometry, and the spatial relationship between the carboxylate pharmacophore and the isoxazole ring [1]. Both isomers share identical molecular formula (C₁₉H₁₄N₂O₄) and molecular weight (334.3 g·mol⁻¹), yet the C-3 carboxylic acid in the target compound is attached to an sp³-hybridized stereogenic carbon, introducing chirality and a defined three-dimensional orientation of the acid moiety that is absent in the C-2 isomer (which attaches the acid to a benzylic-like position with different conformational preferences) [2]. Such positional isomerism in carboxylic acid-bearing heterocycles has been shown in analogous indole series to produce differential binding modes at enzyme active sites, with C-3 vs. C-2 substitution altering inhibitor IC₅₀ values by factors of 3–50× depending on the target pocket geometry [3].

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Ring Saturation: 2,3-Dihydroindole (Indoline) Core Provides Conformational Flexibility Absent in Fully Aromatic Indole Analogs

The target compound incorporates a 2,3-dihydro-1H-indole (indoline) core with a saturated C2–C3 bond, in contrast to 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid XO inhibitors that feature a fully aromatic indole ring [1]. The indoline scaffold introduces an sp³-hybridized C-3 chiral center and allows the five-membered ring to adopt envelope or half-chair puckered conformations, expanding the accessible conformational space beyond the planar geometry of indole. This increased flexibility alters the spatial relationship between the N-1 carbonyl-linked isoxazole and the C-3 carboxylic acid, potentially enabling induced-fit binding modes not accessible to rigid indole analogs [2]. In the 2024 series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, the most potent XO inhibitor (compound 6c) achieved an IC₅₀ of 0.13 μM, 22-fold more potent than allopurinol (IC₅₀ = 2.93 μM), but the indoline variant offers a conformationally distinct starting point for SAR exploration around this validated pharmacophore [3].

Conformational analysis Scaffold hopping Lead optimization

Carbonyl Linker Connectivity: Isoxazole-3-carbonyl vs. Isoxazole-4-carbonyl Determines Pharmacophoric Angle Between Heterocyclic Rings

The target compound employs an isoxazole-3-carbonyl linkage to the indoline nitrogen, whereas multiple patent families (e.g., CA2625301A1, US20150031686A1) describe aryl-isoxazole-4-carbonyl-indole-carboxylic acid amide derivatives as IMPDH inhibitors and related therapeutic candidates [1]. The shift from isoxazole-4-carbonyl to isoxazole-3-carbonyl alters the vector angle between the isoxazole and indoline/indole ring planes by approximately 60°, repositioning the phenyl substituent and the carbonyl oxygen in three-dimensional space [2]. In the IMPDH patent series (WO2013131409A1), the isoxazole-4-carbonyl-indole-6-carboxylic acid amides demonstrate target engagement dependent on the 4-carbonyl regiochemistry; the 3-carbonyl isomer is neither disclosed nor claimed, indicating that this connectivity represents unexplored chemical space within a therapeutically validated scaffold class . This regiochemical differentiation carries procurement significance: researchers seeking novel IP position or unexplored SAR vectors should select the 3-carbonyl isomer specifically, as the 4-carbonyl series is extensively patented.

Bioisosterism Scaffold geometry Patent landscape

Physicochemical Property Profile: Computed Drug-Likeness Parameters Differentiate This Indoline-Isoxazole Hybrid from Common In-Class Scaffolds

The target compound displays a balanced physicochemical profile suitable for lead discovery: XLogP3 = 2.7 (within Lipinski-compliant range), TPSA = 83.6 Ų (favorable for oral absorption), molecular weight = 334.3 g·mol⁻¹, and only 1 hydrogen-bond donor [1]. In comparison, 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8), the minimal pharmacophoric fragment of this scaffold class, has a lower MW of 189.17 g·mol⁻¹ and TPSA of 63.3 Ų but lacks the indoline moiety critical for target engagement in enzyme inhibition contexts . The addition of the indoline-3-carboxylic acid group increases molecular complexity (complexity score = 520 vs. ~200 for the parent fragment) and provides additional hydrogen-bond acceptor capacity (HBA = 5 vs. 3) that can strengthen protein-ligand interactions. The single hydrogen-bond donor (carboxylic acid OH) limits promiscuous binding while enabling salt-bridge formation with basic residues in target active sites. These computed properties position the compound between a fragment (MW < 250) and a full drug-like lead, making it suitable for fragment-growing or scaffold-hopping campaigns [2].

ADME prediction Fragment properties Lead-likeness

Class-Level Xanthine Oxidase Inhibitory Activity: 5-Phenylisoxazole-3-carboxylic Acid Scaffold Delivers Submicromolar Potency as a Validated Pharmacophore

The 5-phenylisoxazole-3-carboxylic acid scaffold, which forms the core of the target compound, has been validated as a xanthine oxidase (XO) inhibitory pharmacophore in two independent medicinal chemistry campaigns. Wang et al. (2010) reported that 5-phenylisoxazole-3-carboxylic acid derivatives 5a–e and 11a–e inhibited XO with IC₅₀ values in the micromolar/submicromolar range, with the most potent analog 11a achieving an IC₅₀ of 0.36 μM . Huang et al. (2024) further demonstrated that incorporating a 1H-indol-5-yl substituent at the isoxazole 5-position (replacing the phenyl group) yielded compound 6c with an IC₅₀ of 0.13 μM against XO, representing a 22-fold improvement over allopurinol (IC₅₀ = 2.93 μM) [1]. The target compound combines the 5-phenylisoxazole-3-carboxylic acid pharmacophore with an indoline scaffold via a carbonyl linker, representing a hybrid scaffold not yet evaluated in published XO assays. Based on class-level SAR, the presence of both the phenylisoxazole moiety and the carboxylic acid functionality predicts XO inhibitory potential, while the indoline substitution provides a unique vector for potency optimization beyond the published indole and phenyl series [2].

Enzyme inhibition Xanthine oxidase Hyperuricemia

Commercial Availability and Purity: Single-Source Enamine Catalog Entry with Defined Quality Specifications Enables Reproducible Screening

The target compound is available as a defined catalog item (Enamine EN300-6504343) at 95% purity, distributed through Sigma-Aldrich with certificates of analysis (COA) available upon request . The 2-carboxylic acid positional isomer (CAS 2248645-09-0) is also commercially available but through different vendor channels and with distinct lot-controlled specifications, meaning the two isomers cannot be treated as interchangeable procurement items . The target compound is produced in Ukraine (Enamine Ltd.) with a typical lead time of 7 days, and its catalog status as a building block (not a custom synthesis product) ensures batch-to-batch consistency suitable for reproducible screening campaigns . In contrast, the more extensively studied 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid analogs (e.g., compound 6c) are not available as standard catalog items and require custom synthesis, introducing longer lead times and higher initial procurement costs for exploratory SAR studies [1].

Chemical procurement Screening library Quality control

Research and Industrial Application Scenarios for 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic Acid


Xanthine Oxidase Inhibitor Lead Optimization: Exploiting Unexplored Indoline SAR Vectors Beyond Published Indole Series

Medicinal chemistry teams pursuing next-generation xanthine oxidase (XO) inhibitors for hyperuricemia and gout can deploy this compound as a starting scaffold that combines the validated 5-phenylisoxazole-3-carboxylic acid pharmacophore (class-level XO IC₅₀ range: 0.13–0.36 μM for optimized analogs [1]) with an indoline moiety that introduces a stereogenic center and non-planar conformational flexibility absent in the published 5-(1H-indol-5-yl)isoxazole series. The carbonyl-linked indoline-3-carboxylic acid provides two tunable vectors (the phenyl ring on isoxazole and the indoline C-3 carboxylate) for parallel SAR exploration, while the 3-carbonyl connectivity ensures freedom-to-operate differentiation from the extensively patented isoxazole-4-carbonyl-indole IMPDH inhibitor class [2].

Scaffold-Hopping and Fragment-Growing Programs Targeting Enzyme Active Sites Requiring Non-Planar Ligand Geometry

The indoline core of this compound provides a three-dimensional, partially saturated scaffold suitable for fragment-growing campaigns where planar aromatic leads have failed to achieve adequate selectivity. With a molecular weight of 334.3 g·mol⁻¹, XLogP3 of 2.7, and TPSA of 83.6 Ų, the compound occupies lead-like chemical space amenable to further optimization without violating Lipinski parameters [1]. The single hydrogen-bond donor (carboxylic acid) minimizes the risk of promiscuous binding while the five hydrogen-bond acceptors enable multipoint target engagement. The chiral C-3 center on the indoline ring offers the potential for enantioselective synthesis and chiral SAR studies, which are not possible with the achiral 2-carboxylic acid positional isomer (CAS 2248645-09-0) [2].

Patent-Differentiated Chemical Series Initiation: Isoxazole-3-Carbonyl Linkage as a Freedom-to-Operate Strategy

Organizations seeking to build novel IP around the isoxazole-indole pharmacophore class should prioritize the 3-carbonyl regioisomer because the isoxazole-4-carbonyl-indole-carboxylic acid amide chemical space is extensively claimed in patent families including CA2625301A1 (Roche) and US20150031686A1 (Shenyang Pharmaceutical University) for IMPDH inhibition [1]. The target compound's 3-carbonyl connectivity, combined with the indoline (rather than indole) core, positions it in structurally and IP-distinct territory. The compound serves as an immediate starting point for library synthesis and preliminary biological profiling, with commercial catalog availability at 95% purity enabling rapid procurement without the delays associated with custom synthesis of patent-burdened comparators [2].

Analytical Reference Standard and Method Development for Isoxazole-Indoline Hybrid Quality Control

The defined InChIKey (DTRJKRSGVGIZSK-UHFFFAOYSA-N), well-characterized computed descriptors, and commercial availability with certificates of analysis make this compound suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development in laboratories working with isoxazole-indoline hybrid chemical series [1]. The 95% purity specification and single-source supply chain (Enamine Ltd., Ukraine) provide traceability for GLP-adjacent analytical workflows, while the availability of both the 3-carboxylic acid (CAS 1830125-03-5) and 2-carboxylic acid (CAS 2248645-09-0) positional isomers enables development of isomer-specific separation methods critical for process chemistry and impurity profiling [2].

Quote Request

Request a Quote for 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.